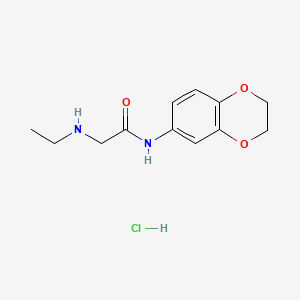

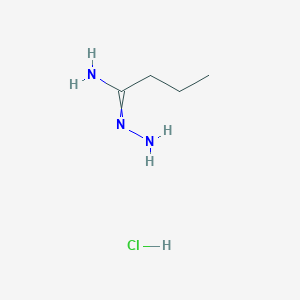

![molecular formula C9H8N2O2 B566698 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1248692-31-0](/img/structure/B566698.png)

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Imidazopyridines can be synthesized employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A library of 3-amino-imidazo[1,2-a]-pyridines was synthesized employing microwave-assisted one-pot Ugi-type multi-component reaction .Aplicaciones Científicas De Investigación

Coordination Chemistry and Properties

The chemistry of compounds containing pyridine and imidazole rings, such as 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, is fascinating due to their ability to form complex compounds with metal ions. These compounds exhibit significant spectroscopic properties, structures, magnetic properties, and potential biological and electrochemical activities. Their interaction with metals can lead to the development of new materials with advanced functionalities (Boča, Jameson, & Linert, 2011).

Food Chemistry

In food chemistry, derivatives of imidazo[1,2-a]pyridine contribute to the understanding of how certain carcinogens, like PhIP, form during cooking processes. This understanding can lead to the development of safer cooking methods and contribute to food safety research (Zamora & Hidalgo, 2015).

Organic Synthesis

In organic synthesis, heterocyclic N-oxide derivatives from pyridine and indazole, related to 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, have shown significant utility as intermediates. Their application in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and their biological importance in medicinal chemistry underscore their versatility and potential in drug development (Li et al., 2019).

Optoelectronic Materials

The incorporation of pyridine and imidazole fragments into π-extended conjugated systems, such as those derived from 3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid, holds great value in creating novel optoelectronic materials. These materials are essential for developing electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, showcasing the role of these compounds in advancing optoelectronic technology (Lipunova et al., 2018).

Safety And Hazards

Direcciones Futuras

Imidazopyridine derivatives have been recognized for their wide range of applications in medicinal chemistry, including significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Therefore, the future directions of “3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid” could potentially involve further exploration in the field of medicinal chemistry and drug discovery research.

Propiedades

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-4-10-8-3-2-7(9(12)13)5-11(6)8/h2-5H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEJSFORMVIENMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylimidazo[1,2-A]pyridine-6-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

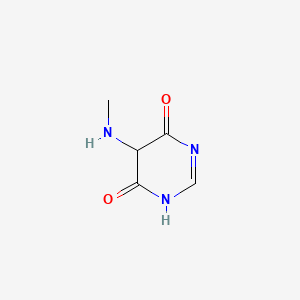

![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)

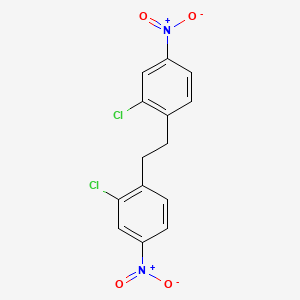

![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)

![6-(Propan-2-yl)tricyclo[4.1.0.0~2,7~]heptan-3-one](/img/structure/B566632.png)